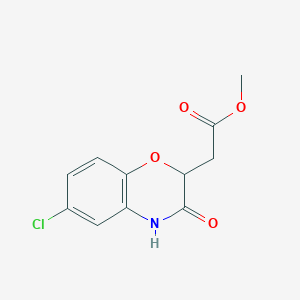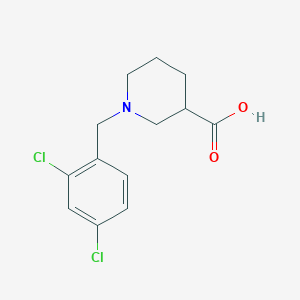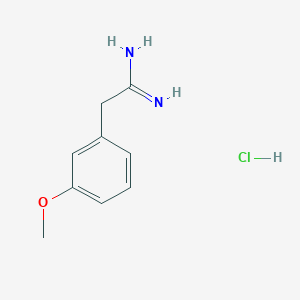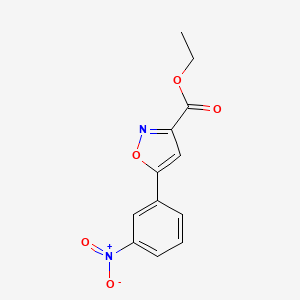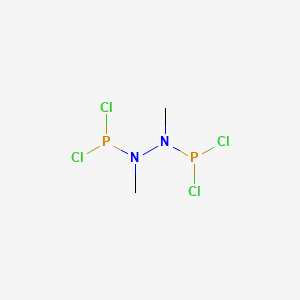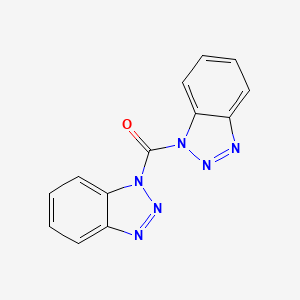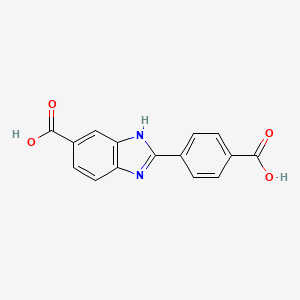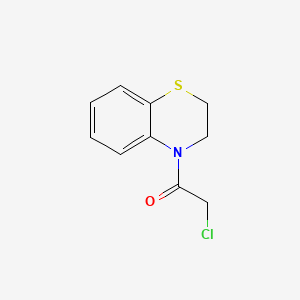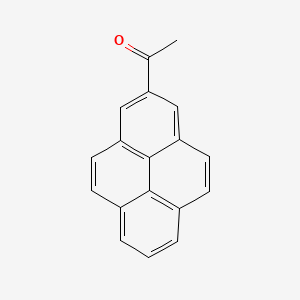![molecular formula C13H16ClNO2 B1598674 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid CAS No. 308362-92-7](/img/structure/B1598674.png)
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid
Übersicht
Beschreibung
“1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid” is a chemical compound . It is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . Various methods have been reported for the synthesis of substituted piperidines . For instance, one method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This compound has been studied in the field of Medicinal Chemistry for its potential anti-allergic activities .
Summary of the Application
A series of novel ®(-)-1-[(4-chlorophenyl)methyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . These derivatives exhibited significant effects on both allergic asthma and allergic itching .
Methods of Application or Experimental Procedures
The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long . The new combined compounds were anticipated to be more potent than levocetirizine and were therefore systemically studied .
Results or Outcomes
Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine . Both compounds 3r and 3s, having an amino acid group as Part C, showed very strong activities, particularly 3s .
Heat Shock Protein 70 (HSP70) Inhibitors
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
Piperidine derivatives have been designed and synthesized as novel human heat shock protein 70 (HSP70) inhibitors . HSP70 is a family of proteins that are produced by cells in response to exposure to stressful conditions. They play a key role in protein folding and help protect cells from stress.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The outcomes of these studies are not specified in the available resources .
Histone Deacetylase (HDAC) Inhibitors
Specific Scientific Field
This application is relevant to the field of Molecular Biology .
Summary of the Application
Alkyl piperidine and piperazine hydroxamic acids have been studied as HDAC inhibitors . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The outcomes of these studies are not specified in the available resources .
Cathepsin B Inhibitors
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
Piperidine derivatives have been designed and synthesized as novel inhibitors of the enzyme Cathepsin B . Cathepsin B is a protease enzyme involved in protein degradation and has been implicated in several diseases, including cancer .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The outcomes of these studies are not specified in the available resources .
Cardiovascular Disease Therapy
Specific Scientific Field
This application is relevant to the field of Cardiology .
Summary of the Application
Piperidine derivatives have been studied as RhoA inhibitors for cardiovascular disease therapy . RhoA is a small GTPase protein known to regulate the actin cytoskeleton in the formation of stress fibers. Its role in cardiovascular disease has been a topic of research .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The outcomes of these studies are not specified in the available resources .
Zukünftige Richtungen
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid”, is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOKGKKXZYNBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393505 | |
| Record name | 1-(4-chlorobenzyl)nipecotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid | |
CAS RN |
308362-92-7 | |
| Record name | 1-(4-chlorobenzyl)nipecotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

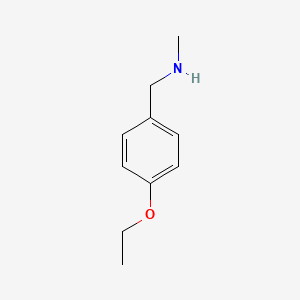
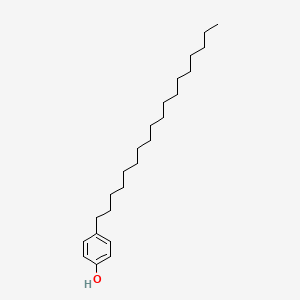
![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)
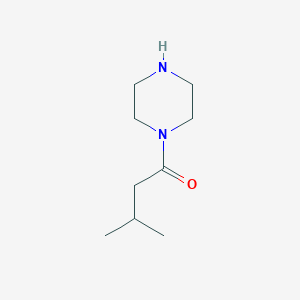
![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)
